5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole
CAS No.: 73790-19-9
Cat. No.: VC2039214
Molecular Formula: C9H9BrO2
Molecular Weight: 229.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73790-19-9 |
|---|---|
| Molecular Formula | C9H9BrO2 |
| Molecular Weight | 229.07 g/mol |
| IUPAC Name | 5-bromo-2,2-dimethyl-1,3-benzodioxole |
| Standard InChI | InChI=1S/C9H9BrO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 |
| Standard InChI Key | DBVCFVNYPVLZKX-UHFFFAOYSA-N |
| SMILES | CC1(OC2=C(O1)C=C(C=C2)Br)C |
| Canonical SMILES | CC1(OC2=C(O1)C=C(C=C2)Br)C |
Introduction
Chemical Identity and Basic Information
5-Bromo-2,2-dimethylbenzo[d] dioxole is an organic compound belonging to the benzodioxole family, characterized by a fused bicyclic structure with a bromine substituent. This compound is registered with CAS number 73790-19-9 and is recognized in chemical databases for its utility in synthetic chemistry applications .
The compound's essential identifiers and molecular information are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 73790-19-9 |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| IUPAC Name | 5-bromo-2,2-dimethyl-1,3-benzodioxole |
| Synonyms | 5-BROMO-2,2-DIMETHYL-1,3-BENZODIOXOLE; 1,3-Benzodioxole, 5-bromo-2,2-dimethyl- |
| PubChem CID | 11593803 |
| MDL Number | MFCD08061597 |
The compound features a benzodioxole core structure with a bromine atom at position 5 and two methyl groups at position 2, creating its distinct chemical profile and reactivity patterns .
Physical and Chemical Properties
Physical State and Appearance
5-Bromo-2,2-dimethylbenzo[d] dioxole typically presents as a colorless liquid at standard temperature and pressure, with high purity grades available for research and synthetic applications .
Thermodynamic Properties
The compound exhibits specific thermodynamic properties that are important for handling and processing considerations:
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 242.8±29.0 °C | at 760 mmHg |
| Boiling Point (alternative) | 97-102 °C | at 8 Torr |
| Flash Point | 99.0±19.8 °C | - |
| Density | 1.5±0.1 g/cm³ | at room temperature |
These thermodynamic parameters indicate a relatively high boiling point compound with moderate density, characteristics that influence its handling in laboratory and industrial settings .
Structural Identifiers
The molecular structure can be represented through various chemical notations:
| Notation Type | Value |
|---|---|
| SMILES | CC1(OC2=C(O1)C=C(C=C2)Br)C |
| InChI | InChI=1S/C9H9BrO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 |
| InChIKey | DBVCFVNYPVLZKX-UHFFFAOYSA-N |
These structural identifiers provide standardized representations of the compound's molecular arrangement, facilitating its identification across chemical databases and literature .
Applications in Chemical Research
Role in Synthetic Chemistry
5-Bromo-2,2-dimethylbenzo[d] dioxole serves as a versatile building block in organic synthesis due to several key characteristics:
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The bromine substituent functions as an excellent leaving group, facilitating various cross-coupling reactions including Suzuki, Stille, and Buchwald-Hartwig processes
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The protected catechol structure (through the dioxole ring) provides stability during chemical transformations
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The dimethyl substitution at the acetal position enhances stability compared to unsubstituted or monofluorinated analogs
These properties collectively make the compound a valuable intermediate in constructing more complex molecular architectures .
Pharmaceutical Applications
The compound plays a significant role in pharmaceutical development:
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It serves as a key intermediate in the synthesis of various drug candidates, particularly those requiring protected catechol moieties
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The bromine functionality allows for selective introduction of various substituents through cross-coupling reactions, enabling medicinal chemists to create diverse compound libraries
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The benzodioxole scaffold appears in numerous bioactive compounds, making brominated derivatives important starting materials for pharmaceutical research
Agrochemical Significance
In agrochemical research and development, this compound contributes to:
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The synthesis of crop protection agents where the benzodioxole moiety imparts specific physicochemical properties
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The development of pesticides and herbicides benefiting from the metabolic stability often conferred by the dimethylbenzodioxole structure
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Structure-activity relationship studies investigating the influence of halogenated benzodioxoles on biological activity against agricultural pests
Materials Science Applications
The compound's utility extends to materials science, particularly in:
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The synthesis of specialty dyes and pigments where the benzodioxole structure contributes to specific spectral properties
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The development of functional materials where controlled reactivity through the bromine substituent enables precise molecular engineering
| Storage Parameter | Recommendation |
|---|---|
| Temperature | 2-8°C or room temperature (source dependent) |
| Condition | Dry environment |
| Container | Tightly sealed to prevent moisture ingress |
| Light Exposure | Protected from direct sunlight |
| Incompatibilities | Strong oxidizing agents, strong bases |
For laboratory use, the compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and eye protection, due to potential skin and eye irritation .
Analytical Characterization
Analytical characterization of 5-Bromo-2,2-dimethylbenzo[d] dioxole typically employs several complementary techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides confirmation of structure through characteristic proton signals for the aromatic protons and methyl groups
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Infrared (IR) spectroscopy reveals characteristic bands for the C-O-C stretching of the dioxole ring
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Mass spectrometry shows a distinctive isotope pattern due to the presence of bromine, with characteristic M and M+2 peaks of nearly equal intensity
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High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity determination
Quality control typically ensures a minimum purity of 95%, with commercial samples often achieving 95-100% purity as determined by these analytical methods .
| Size (g) | Approximate Price Range (Various Currencies) | Typical Availability |
|---|---|---|
| 0.050 | ฿2,080.00 (Thai Baht) | 10-20 days |
| 0.250 | ฿4,750.00 (Thai Baht) | 10-20 days |
| 1.000 | ฿14,880.00 (Thai Baht) | 10-20 days |
These pricing structures reflect the compound's status as a specialty chemical reagent rather than a bulk commodity chemical. Price variations may occur depending on purity requirements, supplier, and global market conditions .
Research Significance and Future Directions
The ongoing significance of 5-Bromo-2,2-dimethylbenzo[d] dioxole in chemical research stems from several factors:
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The continued importance of halogenated building blocks in medicinal chemistry and drug discovery
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The increasing interest in eco-friendly cross-coupling methodologies where such brominated aromatics serve as key substrates
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The potential applications in emerging technologies such as organic electronics and photovoltaics
Future research directions may include:
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Development of more efficient synthetic routes with reduced environmental impact
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Exploration of novel applications in materials science and nanotechnology
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Investigation of structure-activity relationships in biological systems
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Application in green chemistry through sustainable catalytic transformations
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